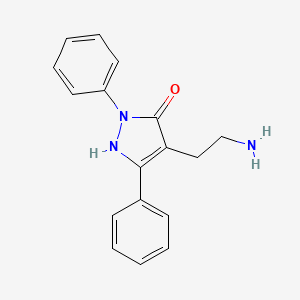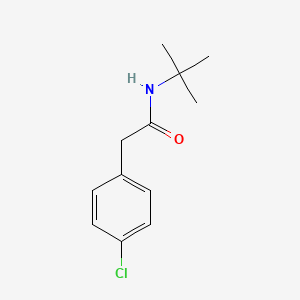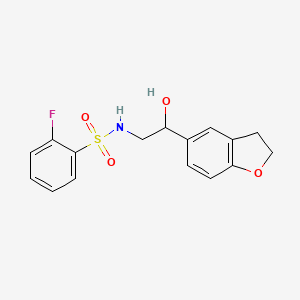![molecular formula C24H20O5 B2644029 3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one CAS No. 637751-66-7](/img/structure/B2644029.png)
3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the available literature.
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one” are not widely documented in the available literature. The molecular weight is 388.41 .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been utilized in various synthetic pathways, demonstrating its role in the efficient synthesis of complex organic molecules. For instance, Coelho et al. (1992) reported an improved procedure for the preparation of chromenes, showcasing the compound's significance in chemical synthesis (Coelho et al., 1992).
- Additionally, the structural analysis and crystallography of similar compounds have been extensively studied, as evidenced by Liu et al. (2008), providing insights into their molecular geometry and potential interactions (Liu et al., 2008).
Pharmacological and Biological Activities
- Zghab et al. (2017) explored the pharmacological evaluation of chromene derivatives, highlighting their potential in medicinal chemistry, particularly in antibacterial and anticoagulant applications (Zghab et al., 2017).
- Alonzi et al. (2014) investigated the catalytic properties of novel polystyrene-supported catalysts in the synthesis of Warfarin and its analogues, indicating the compound's role in facilitating important chemical reactions (Alonzi et al., 2014).
Fluorescence and Sensor Applications
- Uchiyama et al. (2006) discovered the unique fluorescence properties of a similar compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, in protic environments, suggesting its utility in developing new fluorogenic sensors (Uchiyama et al., 2006).
Crystallography and Material Science
- Yuan et al. (2010) synthesized and crystallized a related compound, providing detailed X-ray analysis and insights into its structural properties, which are crucial for understanding material behaviors (Yuan et al., 2010).
- Pimenova et al. (2003) conducted a study on the synthesis and reactions of a chromene derivative, emphasizing its significance in the field of material science (Pimenova et al., 2003).
properties
IUPAC Name |
3-(2-methoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-16-7-9-17(10-8-16)14-27-18-11-12-19-22(13-18)28-15-23(24(19)25)29-21-6-4-3-5-20(21)26-2/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSWTHVCRLATLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)
![4-Chloro-6-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2643949.png)



![N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2643956.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2643958.png)


![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)

![2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2643963.png)
